molecular formula C9H8ClF3O B13912727 1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol

1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B13912727
M. Wt: 224.61 g/mol
InChI Key: VJZJKPSDJKPTRE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a chlorine atom and a trifluoromethyl group, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce the aldehyde group to an alcohol. This method is advantageous due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 5-chloro-2-(trifluoromethyl)benzaldehyde or 5-chloro-2-(trifluoromethyl)benzoic acid.

    Reduction: 1-(5-chloro-2-(trifluoromethyl)phenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-(trifluoromethyl)phenyl)ethanol is primarily related to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity or receptor function by binding to active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-trifluoromethylphenyl)ethanol
  • 1-(4-Chloro-2-trifluoromethylphenyl)ethanol
  • 1-(2-Chloro-5-trifluoromethylphenyl)ethanol

Comparison: 1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the electronic effects and steric hindrance caused by the substituents can alter the compound’s interaction with enzymes or receptors, leading to different pharmacological profiles.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8ClF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3

InChI Key

VJZJKPSDJKPTRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)C(F)(F)F)O

Origin of Product

United States

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